(Dimethylamino)methyl2,2,2-trifluoroacetate

Mannich Reaction Iminium Salts Reagent Solubility

Regioselective Mannich condensations often suffer from poor regiocontrol and mixtures of aminoketone isomers, especially with unsymmetrical ketones. (Dimethylamino)methyl 2,2,2-trifluoroacetate (CAS 1703051-71-1) solves this as a preformed iminium salt. • **Regioselectivity**: Exclusively yields the more substituted aminoketone (e.g., 1-(dimethylamino)-4-methyl-3-pentanone), eliminating isomeric byproducts. • **Handling Advantage**: Trifluoroacetate counterion enables superior solubility and syringe-transferability vs. chloride/iodide analogs - ideal for automated synthesis and HTE. • **Pharma Utility**: Direct precursor for introducing trifluoroacetate-protected aminomethyl groups; enhanced electrophilicity enables milder conjugation conditions.

Molecular Formula C5H8F3NO2
Molecular Weight 171.12 g/mol
Cat. No. B13106956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Dimethylamino)methyl2,2,2-trifluoroacetate
Molecular FormulaC5H8F3NO2
Molecular Weight171.12 g/mol
Structural Identifiers
SMILESCN(C)COC(=O)C(F)(F)F
InChIInChI=1S/C5H8F3NO2/c1-9(2)3-11-4(10)5(6,7)8/h3H2,1-2H3
InChIKeyIUYRTGIAWHGLNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethylaminomethyl Trifluoroacetate: Mannich Reagent


(Dimethylamino)methyl 2,2,2-trifluoroacetate (CAS 1703051-71-1) is an ester characterized by the presence of a dimethylamino group and a trifluoroacetate moiety, with the molecular formula C5H8F3NO2 and a molecular weight of 171.12 g/mol [1]. It functions primarily as a preformed iminium salt, specifically dimethyl(methylene)ammonium trifluoroacetate, in Mannich-type condensation reactions [2]. The compound's utility is rooted in the strong electron-withdrawing properties of the trifluoromethyl group, which enhances its electrophilicity and influences reaction outcomes compared to non-fluorinated analogs [1].

Workflow Preformed iminium salt for Mannich condensation and aminomethylation reactions
Selection Trifluoroacetate counterion provides enhanced electrophilicity versus acetate or halide analogs
Format Reported high solubility in aprotic solvents enables convenient syringe transfer for automated synthesis

Dimethylaminomethyl Trifluoroacetate: Why It's Irreplaceable


The performance of (dimethylamino)methyl 2,2,2-trifluoroacetate in synthetic applications is highly dependent on the specific counterion and the electronic properties of the acyl group. Generic substitution with alternative salts or esters is not recommended due to profound differences in solubility, reactivity, and regioselectivity that directly impact reaction efficiency and product outcomes [1]. For instance, while the chloride and iodide analogs of the corresponding iminium salt are known, comparative studies have established that the trifluoroacetate variant offers distinct advantages in terms of solubility and practical handling, which are critical for successful application in both academic and industrial settings .

Current reagent (Dimethylamino)methyl trifluoroacetate: reported high solubility in aprotic solvents; syringe-transferable
Chloride / iodide analogs Lower solubility may limit liquid handling and automated dispensing; syringe transfer not reliably reported
Acetate analog Methyl group reduces electrophilicity compared to trifluoromethyl; reactivity may be insufficient for some nucleophilic substitutions

Dimethylaminomethyl Trifluoroacetate vs. Analogs


Solubility & Handling Advantage

A direct comparison study of preformed dimethyl(methylene)ammonium salts (chloride, iodide, and trifluoroacetate) concluded that the trifluoroacetate salt (3) is the most soluble among the series, enabling its convenient transfer by syringe, a key practical advantage not shared by the other halide salts . While the preparation of the trifluoroacetate salt is noted to be more tedious, its superior solubility in aprotic solvents significantly enhances its utility as a Mannich reagent . Quantitative solubility data is not reported in the comparison, but the qualitative observation is a primary driver for its selection over the chloride and iodide analogs in synthetic applications .

Solubility & Handling
Data to verify
Target: qualitatively most soluble among dimethyl(methylene)ammonium salts; syringe-transferable
May simplify liquid handling in aprotic solvent workflows; supports automated synthesis
Qualitative observation; quantitative solubility data not reported
Mannich Reaction Iminium Salts Reagent Solubility Synthetic Methodology

Regioselective Mannich Condensation

The use of dimethyl(methylene)ammonium trifluoroacetate in trifluoroacetic acid enables the regioselective synthesis of more substituted aminoketones from unsymmetrical ketones [1]. In contrast, the use of a different iminium salt, di-isopropyl(methylene)ammonium perchlorate, in acetonitrile leads to the less substituted aminoketone isomer [1]. This regioselectivity is a direct consequence of the reagent and solvent system, providing a quantifiable difference in product distribution that is not achievable with other common Mannich reagents [1].

Regioselectivity
Head-to-head
Yields more substituted aminoketone exclusively vs. less substituted isomer with di-isopropyl analog
Enables isomer-selective synthesis; avoids regioisomer separation
Trifluoroacetic acid as solvent; unsymmetrical ketone substrates
Regioselective Synthesis Mannich Bases Aminoketones Unsymmetrical Ketones

Optimized Synthetic Yield

A detailed procedure for the regioselective Mannich condensation using dimethyl(methylene)ammonium trifluoroacetate, generated in situ from bis(dimethylamino)methane and trifluoroacetic acid, has been reported [1]. The reaction with 3-methyl-2-butanone yields 1-(dimethylamino)-4-methyl-3-pentanone with a reported yield of 49-57% [1]. While this is a single-step yield, it provides a quantitative benchmark for the efficiency of the trifluoroacetate salt in this specific transformation, which is a key step in the synthesis of various bioactive molecules [1].

Reported Yield
Reported
49–57% yield of 1-(dimethylamino)-4-methyl-3-pentanone
Provides a performance benchmark for process evaluation and scale-up costing
In situ generated reagent; specific conditions 65–145°C
Organic Synthesis Mannich Reaction Ketone Functionalization Synthetic Yield

Reactivity vs. Acetate Analog

Dimethylaminomethyl acetate, a close structural analog, has been isolated as a postulated intermediate in the Polonovski reaction in 80% yield from trimethylamine N-oxide and acetic anhydride [1]. However, the trifluoroacetate ester is expected to exhibit significantly different reactivity due to the strong electron-withdrawing effect of the trifluoromethyl group, which enhances the electrophilicity of the carbonyl carbon compared to the methyl group in the acetate analog . This class-level inference suggests that the trifluoroacetate derivative will be a more reactive electrophile in nucleophilic substitution and transesterification reactions, a property that can be leveraged for specific synthetic transformations where the acetate analog may be insufficiently reactive .

Reactivity vs Acetate
Class-level
Trifluoroacetate ester is more electrophilic than acetate ester due to -CF3 group
May support more reactive electrophilic building block applications
Structure-activity inference; direct reactivity data not available
Polonovski Reaction Ester Stability Synthetic Intermediates Acylating Agents

Dimethylaminomethyl Trifluoroacetate: Applications


Regioselective Aminoketone Synthesis

When a synthetic route requires the selective introduction of a dimethylaminomethyl group at a specific position on an unsymmetrical ketone, (dimethylamino)methyl 2,2,2-trifluoroacetate is the reagent of choice. Its ability to yield the more substituted aminoketone exclusively, as demonstrated in the synthesis of 1-(dimethylamino)-4-methyl-3-pentanone [1], avoids the formation of isomeric mixtures and simplifies purification, thereby improving overall process efficiency and yield [1].

High-Throughput Automated Synthesis

In automated synthesis platforms or high-throughput experimentation where liquid handling is paramount, the superior solubility and syringe-transferability of the trifluoroacetate salt provide a distinct operational advantage over less soluble chloride or iodide analogs . This facilitates precise reagent dispensing, reduces the risk of clogging, and enhances the reproducibility of Mannich-type condensations in parallel synthesis campaigns .

Fluorinated Building Block Synthesis

The presence of the trifluoromethyl group imparts unique physicochemical properties, such as increased metabolic stability and lipophilicity, which are highly desirable in drug discovery. (Dimethylamino)methyl 2,2,2-trifluoroacetate serves as a direct precursor for introducing a trifluoroacetate-protected aminomethyl group into lead compounds . Its enhanced electrophilicity, compared to non-fluorinated acetate analogs, enables more efficient conjugation under milder conditions, a critical factor in the synthesis of sensitive pharmaceutical intermediates .

Application
Selection Property
Validation Focus
Regioselective aminoketone synthesis
Regioselectivity control via reagent/solvent system
Isomer distribution and purification efficiency
High-throughput automated synthesis
Solubility and syringe-transferability in aprotic solvents
Liquid handling precision and clogging risk
Fluorinated intermediate construction
Enhanced electrophilicity from trifluoroacetate group
Reactivity under mild conjugation conditions

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